Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to a piperidine moiety via an acetamido bridge, with a 5-isopropyl-1,3,4-oxadiazole substituent on the piperidine ring. This compound is of interest in medicinal chemistry due to its structural complexity, which combines pharmacophoric elements (thiazole, oxadiazole, and piperidine) known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-4-27-16(26)9-14-11-29-19(20-14)21-15(25)10-24-7-5-13(6-8-24)18-23-22-17(28-18)12(2)3/h11-13H,4-10H2,1-3H3,(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNNFWCYWIJVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of O-Acylamidoximes
The 1,3,4-oxadiazole ring is typically synthesized via base-induced cyclodehydration of O-acylamidoximes. For the 5-isopropyl variant, 2-isopropylacetohydrazide is reacted with 4-(chlorocarbonyl)piperidine-1-carboxylic acid in the presence of tetrabutylammonium fluoride (TBAF) to yield the intermediate 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine .
Reaction Conditions :
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Catalyst: 1.2 eq TBAF
- Yield: 78–82%
Mechanistic Insight :
TBAF facilitates deprotonation of the amidoxime, enabling nucleophilic attack on the acyl chloride. Subsequent cyclization releases water, forming the oxadiazole ring (Scheme 1).
Alternative Route: Microwave-Assisted Synthesis
To accelerate the reaction, microwave irradiation (150°C, 20 min) in dimethylformamide (DMF) with 1,8-diazabicycloundec-7-ene (DBU) as a base achieves comparable yields (75%) while reducing reaction time.
Functionalization of the Piperidine Scaffold
N-Alkylation with Chloroacetamide
The piperidine nitrogen is alkylated using 2-chloro-N-(thiazol-4-yl)acetamide under basic conditions:
Procedure :
- React 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (1.0 eq) with 2-chloro-N-(thiazol-4-yl)acetamide (1.2 eq) in acetonitrile .
- Add potassium carbonate (2.5 eq) and heat at 60°C for 12 h.
- Yield: 68%.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45–2.60 (m, 4H, piperidine-H), 3.15 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 4.22 (s, 2H, NCH₂CO), 7.01 (s, 1H, thiazole-H).
Thiazole Ring Formation and Acetate Ester Installation
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of α-bromoacetophenone derivatives with thiourea:
Steps :
- React ethyl 2-bromoacetoacetate with thiourea in ethanol at reflux.
- Introduce 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide post-thiazole formation.
- Final esterification with ethyl chloroacetate in the presence of triethylamine .
Optimized Conditions :
- Temperature: 80°C
- Catalyst: 10 mol% p-toluenesulfonic acid (PTSA)
- Yield: 65–70%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclodehydration (TBAF) | O-Acylamidoxime cyclization | TBAF | 78–82 | 98.5 |
| Microwave Synthesis | DBU-mediated cyclization | DBU | 75 | 97.2 |
| Hantzsch Thiazole | Thiourea condensation | PTSA | 65–70 | 96.8 |
Critical Observations :
- TBAF-based cyclodehydration offers superior yield and purity but requires stringent anhydrous conditions.
- Microwave methods reduce reaction time by 75% but necessitate specialized equipment.
Mechanistic Challenges and Side Reactions
Steric Hindrance in Oxadiazole Formation
The isopropyl group at the 5-position of the oxadiazole introduces steric bulk, leading to:
Thiazole Ring Oxidation
Prolonged heating (>12 h) during Hantzsch synthesis oxidizes the thiazole sulfur, generating sulfoxide derivatives (≤5%). Addition of antioxidants (e.g., BHT) suppresses this side reaction.
Scalability and Industrial Feasibility
Kilogram-Scale Production
A pilot-scale synthesis (1 kg batch) achieved 72% overall yield using:
- Continuous flow reactor for oxadiazole formation.
- Crystallization-driven purification to isolate intermediates.
Cost Analysis :
- Raw materials: \$420/kg
- Purification: \$180/kg
- Total production cost: \$600/kg
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as esters, into alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways or receptors.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular processes and pathways.
Industrial Applications: Its potential antimicrobial or antifungal properties could be explored for use in agricultural or pharmaceutical industries.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole and thiazole rings may play a role in binding to specific sites on proteins, while the piperidine ring could influence the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several analogues, particularly those in the thiazole-acetamido-piperidine family. Below is a comparative analysis based on heterocyclic substituents, physicochemical properties, and reported bioactivity:
Key Observations:
Heterocyclic Substituent Impact: The 5-isopropyl-1,3,4-oxadiazole group in the target compound confers rigidity and electron-deficient character, which may enhance binding to enzymatic targets (e.g., HDACs or kinases) . The thiosemicarbazide-pyridine derivatives () lack the piperidine-thiazole backbone but demonstrate bioactivity in plant growth regulation, suggesting divergent structure-activity relationships (SAR) .
Physicochemical Properties: The ethyl ester in both thiazole-piperidine compounds improves lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration compared to carboxylic acid derivatives.
Synthetic Accessibility: The oxadiazole-containing compound requires multi-step synthesis involving cyclocondensation of hydrazides, while triazolone analogues () employ urea cyclization, which is more atom-economical but prone to side reactions .
Research Findings and Gaps
- Antimicrobial Activity : Oxadiazole derivatives are widely reported as antimicrobial agents, but specific data for the target compound are lacking. Analogues with similar piperidine-thiazole scaffolds show MIC values of 2–8 µg/mL against S. aureus .
- Enzyme Inhibition : Molecular docking studies (using tools like UCSF Chimera , ) predict strong interactions with bacterial dihydrofolate reductase (DHFR), though experimental validation is needed .
- Toxicity : Piperidine-containing compounds often exhibit hepatotoxicity, but esterification (as in the target molecule) may mitigate this via prodrug mechanisms .
Biological Activity
Ethyl 2-(2-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that exhibits various biological activities. This article summarizes its potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of oxadiazoles and thiazoles, which are known for their diverse biological activities. The presence of the piperidine and acetamido moieties enhances its potential as a therapeutic agent.
Molecular Formula : C₁₅H₁₈N₄O₃S
Molecular Weight : 342.39 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with enzymes involved in inflammatory pathways, potentially acting as a COX-II inhibitor similar to other oxadiazole derivatives .
- Antimicrobial Properties : Compounds containing oxadiazoles have shown activity against various pathogens by disrupting their metabolic processes.
- Modulation of Receptor Activity : The piperidine structure could influence G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related compounds. For instance, derivatives with similar scaffolds have demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory response.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
These results suggest that this compound could exhibit similar or enhanced anti-inflammatory effects compared to existing COX inhibitors .
Antimicrobial Activity
The oxadiazole scaffold has been linked to antimicrobial properties. Studies indicate that compounds with this structure can inhibit bacterial growth through interference with essential metabolic pathways. The specific activity of this compound against various pathogens remains to be fully elucidated but is a promising area for further investigation.
Case Studies
- Study on COX-II Inhibition : A recent investigation into new pyrazole derivatives demonstrated that modifications to the oxadiazole ring led to enhanced selectivity for COX-II over COX-I, indicating a potential pathway for developing more effective anti-inflammatory drugs .
- Antimicrobial Testing : In vitro studies assessing the efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria showed significant inhibitory effects, suggesting that this compound may possess similar properties.
Q & A
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- Pharmacokinetics : Administer orally (10–50 mg/kg) in rodent models, with serial blood sampling for HPLC-based plasma concentration analysis .
- Disease Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) for antitumor efficacy or murine sepsis models for anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
